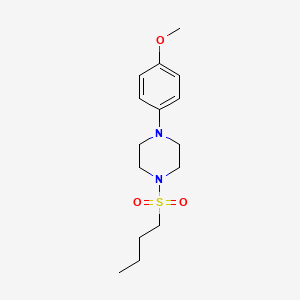![molecular formula C15H22N2O3S2 B5366166 N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5366166.png)
N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide, commonly known as CMPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPTA belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body. In
Mécanisme D'action
CMPTA selectively binds to androgen receptors in the body, which are proteins that play a key role in the development and maintenance of male sexual characteristics. By binding to these receptors, CMPTA can stimulate the growth and development of muscle tissue and bone, while also inhibiting the growth of prostate cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CMPTA can increase muscle mass and strength, while also increasing bone density and reducing the risk of fractures. CMPTA has also been shown to have anti-cancer properties, particularly in the treatment of prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMPTA is its selectivity for androgen receptors, which reduces the risk of side effects associated with traditional androgen therapy. However, one of the limitations of CMPTA is that it is still in the early stages of development and has not yet been approved for clinical use.
Orientations Futures
There are several future directions for research on CMPTA. One area of research is the development of more potent and selective N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide, which could have even greater therapeutic potential than CMPTA. Another area of research is the development of combination therapies that could enhance the effects of CMPTA in the treatment of muscle wasting and bone loss. Finally, more research is needed to determine the long-term safety and efficacy of CMPTA, particularly in the treatment of prostate cancer.
Méthodes De Synthèse
The synthesis of CMPTA involves the reaction of 4-[(methylamino)sulfonyl]phenylthiocyanate with cyclohexylamine in the presence of a base. The resulting product is then reacted with chloroacetic acid to yield CMPTA. This synthesis method has been optimized to yield high purity and high yields of CMPTA.
Applications De Recherche Scientifique
CMPTA has been extensively studied for its potential therapeutic applications. In particular, it has been studied for its potential use in the treatment of muscle wasting and bone loss associated with aging and various diseases. CMPTA has also been studied for its potential use in the treatment of prostate cancer.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[4-(methylsulfamoyl)phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-16-22(19,20)14-9-7-13(8-10-14)21-11-15(18)17-12-5-3-2-4-6-12/h7-10,12,16H,2-6,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMUDYHNOXJNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)SCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366086.png)
![1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B5366097.png)
![7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5366100.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5366102.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5366103.png)

![3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5366119.png)
![6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366121.png)

![6-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5366126.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine](/img/structure/B5366131.png)

![N-({1-[(2-isopropylpyrimidin-4-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5366145.png)
![N-[1-(4-methylbenzyl)cyclopropyl]-2-(4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5366149.png)